7-Fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 7-Fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic molecule featuring a chromenopyrrole-dione core fused with a thiadiazole ring. Key structural elements include:
- Fluorine substitution at position 7, which may enhance metabolic stability and binding affinity through electronegative effects.
- A 5-propyl-substituted 1,3,4-thiadiazole at position 2, contributing to lipophilicity and influencing intermolecular interactions.
Properties
Molecular Formula |
C25H20FN3O4S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
7-fluoro-1-(4-prop-2-enoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20FN3O4S/c1-3-5-19-27-28-25(34-19)29-21(14-6-9-16(10-7-14)32-12-4-2)20-22(30)17-13-15(26)8-11-18(17)33-23(20)24(29)31/h4,6-11,13,21H,2-3,5,12H2,1H3 |
InChI Key |
MCXXFCCMNBCUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
Biological Activity
The compound 7-Fluoro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic molecule that incorporates a fluorine atom and a thiadiazole moiety. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Structural Overview
The molecular structure of the compound features several key functional groups:
- Fluorine Substitution : The presence of fluorine is known to enhance biological activity by improving lipophilicity and metabolic stability.
- Thiadiazole Ring : This heterocyclic structure is associated with various biological activities, including antimicrobial and anticancer effects.
- Chromeno-Pyrrole Framework : This core structure contributes to the compound's unique pharmacological profile.
Anticancer Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been shown to possess potent cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to the target molecule demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example, a related thiadiazole derivative exhibited an IC50 of 8.107 μM against MCF7 cells .
- A549 (Lung Cancer) : Another study reported that certain thiadiazole derivatives inhibited A549 cell proliferation with IC50 values ranging from 0.28 to 0.52 μg/mL .
The mechanisms underlying the anticancer activity of thiadiazole derivatives often involve:
- Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in various cell lines .
- Inhibition of Kinase Activity : Some studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression.
Data Tables
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 7-Fluoro Derivative | MCF7 | 8.107 | |
| Thiadiazole Derivative | A549 | 0.28 | |
| Thiadiazole Derivative | MCF7 | 3.44 |
Case Study 1: Anticancer Activity Evaluation
A study synthesized several derivatives based on the thiadiazole scaffold and evaluated their cytotoxic effects against MCF7 and A549 cell lines. The most potent derivative exhibited an IC50 value of 3.44 μM against MCF7 cells and demonstrated significant apoptosis induction through caspase activation .
Case Study 2: Structure-Activity Relationship Analysis
Research into the structure-activity relationship (SAR) of thiadiazole derivatives highlighted that modifications at specific positions on the ring could enhance biological activity. For example, substituting hydrogen atoms with phenyl groups significantly increased potency against various cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Thiadiazole Substituent: The 5-propyl group in the target compound reduces steric bulk compared to the 5-isobutyl group in ’s analog. This may improve binding pocket compatibility in enzyme targets . The shorter alkyl chain (C3 vs.
Phenyl Substituent :
- The allyloxy group introduces a reactive alkene bond, which could serve as a metabolic liability (e.g., cytochrome P450 oxidation) or a site for further chemical modification. In contrast, the isopropyl group in ’s compound is metabolically stable but contributes to higher hydrophobicity .
Biological Activity Predictions: Structural similarity metrics (e.g., Tanimoto coefficient) would classify these compounds as analogs due to shared chromenopyrrole and thiadiazole cores. However, substituent differences significantly alter physicochemical profiles, which could lead to divergent biological activities. For example, the allyloxy group might confer selectivity for oxidative environments (e.g., tumor microenvironments), while the isopropyl variant may favor hydrophobic binding pockets .
Methodological Considerations for Similarity Analysis
As highlighted in , compound similarity assessments rely on both structural and functional criteria:
- Structural Similarity: Tools like MACCS keys or fingerprint-based analyses would prioritize shared scaffolds (chromenopyrrole-dione, thiadiazole), but may overlook substituent-driven property changes .
- Functional Similarity: If the target compound and its analogs share a biological target (e.g., a kinase), minor substituent changes could dramatically alter inhibitory potency or selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
